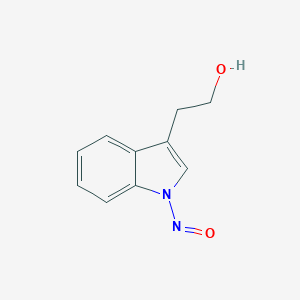
1-Nitrosotryptophol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrosotryptophol (1-NTP) is a naturally occurring compound that belongs to the family of tryptophan derivatives. It is a nitrosated product of tryptophol, which is produced by the fermentation of tryptophan by yeast. 1-NTP has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.
Mécanisme D'action
The mechanism of action of 1-Nitrosotryptophol is not fully understood. However, it has been suggested that its antioxidant activity is due to its ability to scavenge free radicals and reactive oxygen species. Additionally, 1-Nitrosotryptophol has been found to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, such as xanthine oxidase and NADPH oxidase. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
Effets Biochimiques Et Physiologiques
1-Nitrosotryptophol has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-Nitrosotryptophol has been found to reduce the levels of inflammatory cytokines in animal models of inflammation. It has also been shown to reduce oxidative stress in animal models of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Nitrosotryptophol in lab experiments is its ability to scavenge free radicals and reactive oxygen species. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. Additionally, its anti-inflammatory activity makes it a useful tool for studying the effects of inflammation on cells and tissues. However, one limitation of using 1-Nitrosotryptophol in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 1-Nitrosotryptophol. One area of research is the development of novel synthetic methods for the production of 1-Nitrosotryptophol. Additionally, the potential therapeutic applications of 1-Nitrosotryptophol should be further explored, particularly in the treatment of oxidative stress-related diseases and inflammatory diseases. Furthermore, the mechanism of action of 1-Nitrosotryptophol should be further elucidated to better understand its biological effects. Finally, the development of new formulations of 1-Nitrosotryptophol with improved solubility and bioavailability could lead to its use as a therapeutic agent.
Méthodes De Synthèse
1-Nitrosotryptophol can be synthesized by the reaction of tryptophol with nitrous acid. The reaction occurs under acidic conditions and involves the nitrosation of the primary amine group of tryptophol. The resulting product is 1-Nitrosotryptophol, which can be purified by column chromatography.
Applications De Recherche Scientifique
1-Nitrosotryptophol has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant properties, which make it a promising candidate for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, 1-Nitrosotryptophol has been found to exhibit anti-inflammatory activity, which suggests its potential use in the treatment of inflammatory diseases such as arthritis and asthma.
Propriétés
Numéro CAS |
120314-14-9 |
|---|---|
Nom du produit |
1-Nitrosotryptophol |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
2-(1-nitrosoindol-3-yl)ethanol |
InChI |
InChI=1S/C10H10N2O2/c13-6-5-8-7-12(11-14)10-4-2-1-3-9(8)10/h1-4,7,13H,5-6H2 |
Clé InChI |
LPKIJQXIHVWSIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)CCO |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2N=O)CCO |
Autres numéros CAS |
120314-14-9 |
Synonymes |
1-nitrosotryptophol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



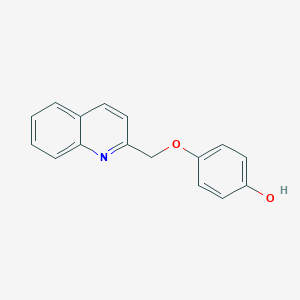
![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)
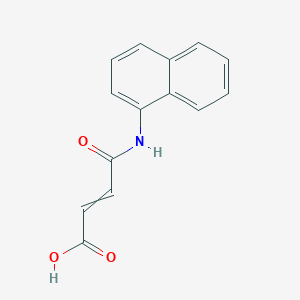
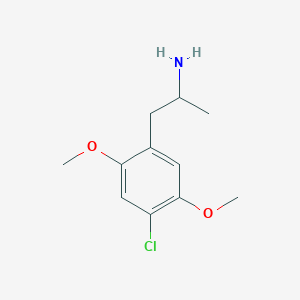
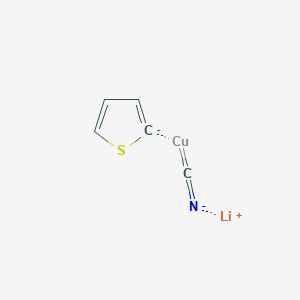
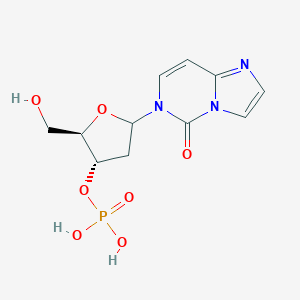
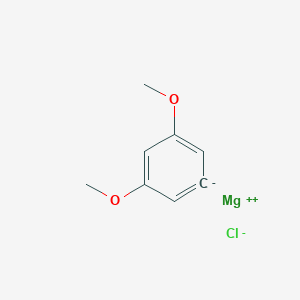
![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)
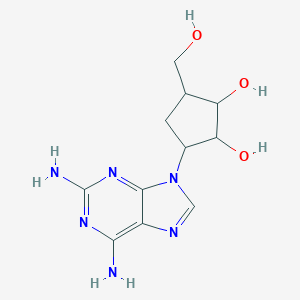
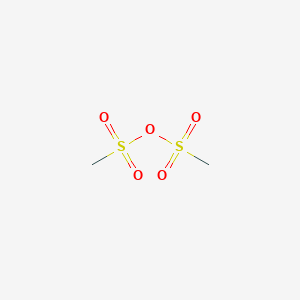
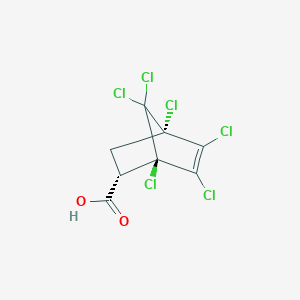
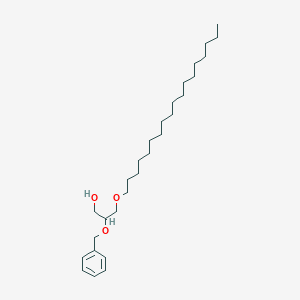
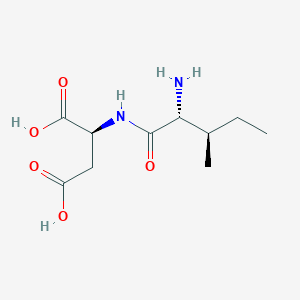
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)